![molecular formula C10H8N4O2S B1525380 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile CAS No. 1306603-34-8](/img/structure/B1525380.png)
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile
Overview
Description
“3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile” is a chemical compound with the molecular formula C10H8N4O2S . It has a molecular weight of 248.26 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a sulfonyl group and a benzonitrile group .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile” are not detailed in the available literature, pyrazole compounds are known to participate in various chemical reactions. For instance, they can act as ligands in the formation of metal complexes .Scientific Research Applications
1. Synthesis and Antimicrobial Activities
- Synthesis and Evaluation in Antimicrobial Agents : A study explored the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, including derivatives of 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile. These compounds were found to exhibit significant antibacterial and antifungal activities in vitro, suggesting their potential as effective antimicrobial agents (Darwish, Fattah, Attaby, & Al-Shayea, 2014).
2. Antiproliferative Properties
- Antiproliferative Activities Against Cancer Cells : Another study focused on synthesizing pyrazole-sulfonamide derivatives from a similar compound. These synthesized sulfonamides were tested for their antiproliferative activities against certain cancer cell lines, including HeLa and C6, showing promising results. This indicates potential applications in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
3. Enzyme Inhibition
- Carbonic Anhydrase Inhibitor Synthesis and Effects : Research on pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide, structurally related to 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile, showed these compounds to be potent inhibitors of carbonic anhydrase isoenzymes. This suggests potential therapeutic applications in diseases where inhibition of these enzymes is beneficial (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
4. Antimicrobial Evaluation
- Investigation of Novel Sulfone Derivatives : A study presented the synthesis of novel sulfone derivatives containing the phenylsulfonyl moiety and their subsequent antimicrobial evaluation. The results indicated that some of these derivatives have higher antimicrobial activity than others, underscoring their potential as antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
5. Application in Medicinal Chemistry
- Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides : Research on the efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides demonstrated the utility of sulfur-functionalized aminoacrolein derivatives. This study highlights the importance of these compounds in the field of medicinal chemistry, particularly for the synthesis of pyrazole-4-sulfonamides (Tucker, Chenard, & Young, 2015).
Future Directions
The future directions of research involving “3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. Pyrazole-based compounds, for instance, have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks .
properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-7-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12)13-14/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIWRUCGDRFTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
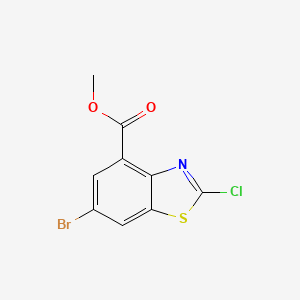
![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)
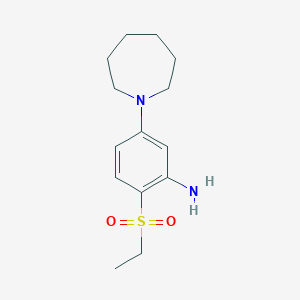
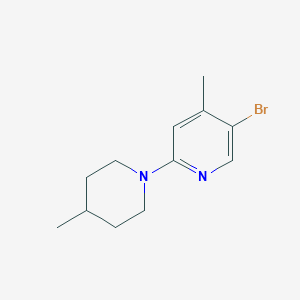
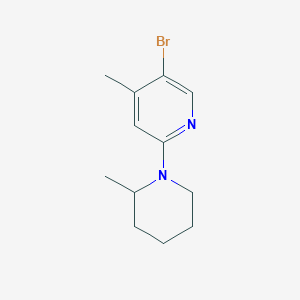

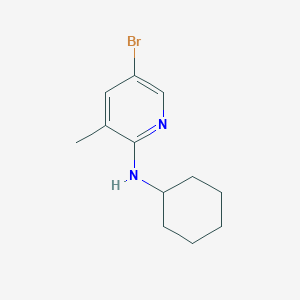
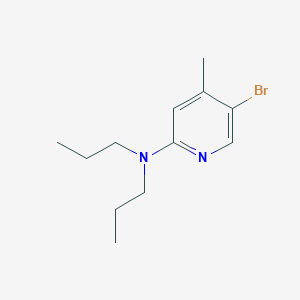
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)